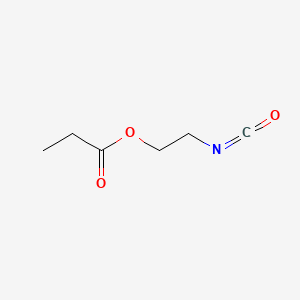

2-Isocyanatoethyl propionate

Vue d'ensemble

Description

“2-Isocyanatoethyl propionate” is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol. It is also known by the equivalent term "2-IEP" .

Synthesis Analysis

The synthesis of isocyanates, such as 2-Isocyanatoethyl propionate, can be achieved by the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .

Molecular Structure Analysis

The molecular structure of 2-Isocyanatoethyl propionate consists of carbon, hydrogen, nitrogen, and oxygen atoms . The compound has a dipole moment of 3.40 ± 1.08 D and a volume of 176.82 Å^3 .

Chemical Reactions Analysis

Isocyanates, including 2-Isocyanatoethyl propionate, can undergo reactions with various small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

2-Isocyanatoethyl propionate is a colorless to slightly yellow liquid with a pungent odor . It is stable under normal use conditions but can polymerize under heat or light . The compound has a melting point of -115 °C and a boiling point of 195 °C .

Applications De Recherche Scientifique

Microbial Propionic Acid Production : Propionic acid, related to 2-Isocyanatoethyl propionate, is a commercially valuable carboxylic acid produced through microbial fermentation. It finds applications in the food, cosmetic, plastics, and pharmaceutical industries. Biological production pathways for propionate include fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. Research highlights the potential of genetic and metabolic engineering in enhancing propionate production (Gonzalez-Garcia et al., 2017).

Electron Transfer in Methanogenic Propionate Degradation : Propionate serves as a key intermediate in the conversion of organic matter under methanogenic conditions. Its oxidation requires consortia of bacteria and archaea, and research has shown that hydrogen and formate act as electron carriers in these systems. This understanding is crucial for biotechnological applications such as waste treatment and energy production (de Bok et al., 2004).

Urethane-Acrylic Copolymers in Material Science : A study on urethane-acrylic copolymers revealed their application as binders for powdered Al2O3. These copolymers were synthesized using isocyanates, and their supermolecular structures were analyzed for potential use in the ceramics industry. The research provides insights into the application of isocyanate-based copolymers in material science and engineering (Król et al., 2005).

Inhibition of Rumen Bacterial Metabolism : Isocyanides related to 2-Isocyanatoethyl propionate have been shown to inhibit the metabolism of rumen bacteria. This research provides an understanding of the impact of such compounds on bacterial processes, which has implications for animal health and feed efficiency (Brewer et al., 1986).

HC-SCR Over HZSM-5 in Emission Control : A study focused on the mechanism of lean NO2 reduction by hydrocarbons over HZSM-5 using isocyanate species. This research is significant for understanding emission control technologies in automotive and industrial applications (Ingelsten et al., 2006).

Hybrid Luminescent Materials : Research on 2-hydroxynicotinic acid modified by isocyanates for creating luminescent hybrid materials has been conducted. This work is pivotal for developing new materials in photonics and electronics (Wang & Yan, 2006).

Neuronal and Glial Metabolism : The cerebral metabolism of propionate, which is related to 2-Isocyanatoethyl propionate, impacts both neuronal and glial cells. This research has implications for understanding brain metabolism and neurological disorders (Nguyen et al., 2007).

Propionic Acid Extraction : The study of propionic acid extraction using various techniques provides insights into the recovery of carboxylic acids from waste streams, relevant to environmental engineering and industrial processes (Keshav et al., 2009).

Respiratory Response to Isocyanates : Research on guinea pig respiratory responses to isocyanates, including isocyanatoethyl propionate, informs the understanding of occupational health and safety in environments where such chemicals are used (Mullin et al., 1983).

Headspace Gas Chromatographic Determination : The development of methods for determining azide in blood and plasma using propionic anhydride illustrates the advancement in analytical techniques for medical and forensic applications (Meatherall & Palatnick, 2009).

Safety and Hazards

2-Isocyanatoethyl propionate is harmful if swallowed and can cause skin irritation . It may also cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it is necessary to wear protective equipment during use to protect the eyes and skin and prevent inhalation .

Propriétés

IUPAC Name |

2-isocyanatoethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORYIVGDQQWQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232635 | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanatoethyl propionate | |

CAS RN |

83778-53-4 | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083778534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

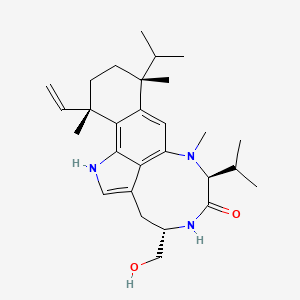

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-Ethyl-6-indolo[3,2-b]quinoxalinyl)acetic acid methyl ester](/img/structure/B1210817.png)

![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)

![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)